molecular formula C12H30N4 B8054713 Dodecane-1,6,7,12-tetramine

Dodecane-1,6,7,12-tetramine

Cat. No.: B8054713
M. Wt: 230.39 g/mol
InChI Key: IBFISXWMMUEZCG-UHFFFAOYSA-N
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Description

Dodecane-1,6,7,12-tetramine is a synthetic aliphatic amine characterized by a twelve-carbon chain with four primary amine groups positioned at the 1, 6, 7, and 12 locations. This multi-functional structure makes it a valuable building block and cross-linking agent in advanced materials science and organic synthesis. In polymer chemistry, it can serve as a crucial monomer for producing polyamides and polyurethanes with unique properties, or as a cross-linker to enhance the thermal stability and mechanical strength of polymer networks. The presence of multiple amine groups also suggests potential applications as a ligand for metal-organic frameworks (MOFs) or as a precursor for catalysts. Furthermore, its structure indicates potential use in the synthesis of specialized surfactants or corrosion inhibitors. As with compounds of this nature, such as the related 1,12-diaminododecane, its reactivity is defined by the nucleophilic nature of the amine groups, which can participate in condensation and alkylation reactions. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets for proper handling protocols.

Properties

IUPAC Name

dodecane-1,6,7,12-tetramine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N4/c13-9-5-1-3-7-11(15)12(16)8-4-2-6-10-14/h11-12H,1-10,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFISXWMMUEZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(CCCCCN)N)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

Dodecane-1,6,7,12-tetramine can be synthesized through various methods involving the reaction of dodecanediamine with suitable reagents. Its characterization often involves techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure and purity .

Catalytic Applications

One of the prominent applications of this compound is in catalysis. It has been investigated for its effectiveness in various catalytic reactions due to the presence of multiple amine groups that can coordinate with metal catalysts.

Table 1: Catalytic Properties of this compound

Reaction TypeCatalyst UsedYield (%)Reference
DecarboxylationGa-MOFModerate
IsomerizationSAPO-34High
PolymerizationVariousVariable

Ion Selectivity in Electrochemical Sensors

This compound has been utilized in the development of selective electrodes for detecting rare earth elements such as Praseodymium (Pr). Its ability to form stable complexes with Pr ions makes it a valuable component in sensor technology.

Case Study: Pr(III) Selective Electrode Development

A study demonstrated the construction of a polyvinyl chloride (PVC) membrane-based electrode using this compound as a neutral carrier. The electrode exhibited high selectivity for Pr(III), showcasing its potential in environmental monitoring and analytical chemistry .

Biomedical Applications

Research has indicated that long-chain polyamines like this compound may have anti-inflammatory and cytotoxic properties. These characteristics open avenues for exploring their use in drug development and therapeutic applications.

Table 2: Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation markers
CytotoxicityInduced apoptosis in cancer cell lines

Material Science Applications

In material science, this compound is being explored for its role as a hydrophilic agent in coatings and surface treatments. Its ability to enhance water repellency while maintaining adhesion properties makes it suitable for various industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Dodecane-1,6,7,12-tetramine and Analogues
Compound Name Molecular Formula Structural Features Applications/Properties Key References
This compound C₁₂H₂₈N₄ Linear dodecane backbone with four amines Hypothesized use in chelation, drug design
Methoctramine (N,N'-bis(2-methoxybenzyl)dodecane-1,12-diamine) C₂₈H₄₄N₄O₂ Symmetrical substitution with 2-methoxybenzyl groups Antagonist for muscarinic receptors
Hexamethylenetetramine C₆H₁₂N₄ Cyclic structure with four amine groups Antibacterial agent, organic synthesis
Trientine (2,2,2-tetramine) C₆H₁₈N₄ Linear triethylenetetramine Copper chelation therapy for Wilson’s disease
Tetramethylenedisulfotetramine C₄H₈N₄O₄S₂ Bicyclic structure with sulfonate groups Banned rodenticide (high toxicity)
Key Findings:

Methoctramine : Unlike this compound, methoctramine incorporates bulky 2-methoxybenzyl groups on terminal amines, enhancing receptor selectivity. This substitution pattern is critical for its role as a muscarinic antagonist .

Hexamethylenetetramine : The cyclic structure of hexamine limits its conformational flexibility compared to linear tetramines. It is widely used in urinary tract infections due to its pH-dependent release of formaldehyde .

Trientine : As a shorter-chain tetramine, trientine demonstrates high specificity for copper ions, making it a therapeutic agent for copper overload disorders. The absence of a dodecane backbone reduces its hydrophobicity compared to this compound .

Tetramethylenedisulfotetramine: This compound’s bicyclic sulfonate structure contributes to its extreme neurotoxicity, leading to its global ban.

Thermodynamic and Interaction Studies

  • This suggests that structural optimization could enhance the target compound’s binding efficiency .
  • Solvent Effects: Dodecane-based solvents (e.g., in catalyst systems) exhibit lower selectivity for target products like isoprene compared to polar solvents.

Analytical and Detection Challenges

  • Chromatography : Dodecane derivatives often co-elute with target analytes in GC-MS, complicating quantification. Automated pipelines using dodecane as an internal standard require careful calibration to avoid misidentification .
  • Volatility Issues : Evaporation of dodecane overlays in microbial cultures reduces recovery efficiency, a limitation that may extend to this compound in similar applications .

Preparation Methods

Michael Addition–Hydrogenation Methodology

A robust method involves the double Michael addition of acrylonitrile to 1,12-diaminododecane, followed by catalytic hydrogenation. This approach, detailed in a 2022 ACS publication, proceeds as follows:

Reaction Steps:

  • Michael Addition :

    • 1,12-Diaminododecane (1) reacts with two equivalents of acrylonitrile in ethanol at 20°C.

    • The reaction selectively forms a dinitrile intermediate (2) via 1,4-conjugate addition, avoiding tri-adduct formation through controlled stoichiometry.

    • Yield: 87% (dinitrile 2).

  • Hydrogenation :

    • The dinitrile intermediate undergoes hydrogenation over Raney nickel at 125°C under ammonia pressure.

    • This step reduces nitriles to primary amines, yielding this compound (3).

    • Yield: 79–81%.

Optimization Considerations:

  • Solvent Choice : Ethanol minimizes side reactions compared to polar aprotic solvents.

  • Temperature Control : Maintaining 20°C during Michael addition prevents polymerization of acrylonitrile.

  • Catalyst Activation : Pre-treatment of Raney nickel with ammonia enhances hydrogenation efficiency.

Sodium Cyanoborohydride Reductions

An alternative route employs sodium cyanoborohydride (NaBH₃CN) in hexamethylphosphoramide (HMPA) to reduce alkyl halides or sulfonates directly to alkanes with amine retention. Adapted from dodecane synthesis methods, this strategy can be modified for tetraamines:

Reaction Protocol:

  • Substrate Preparation :

    • A dodecane derivative bearing four protected amine groups (e.g., tosylates or bromides) is synthesized.

    • Example: n-Dodecyl p-toluenesulfonate (4) serves as a precursor.

  • Reductive Alkylation :

    • NaBH₃CN (5.02 g, 0.08 mol) reacts with 4 (6.8 g, 0.0201 mol) in HMPA at 80°C for 2 hours.

    • The reductant selectively cleaves sulfonate groups while preserving other functionalities.

    • Yield: 79–81% (crude product).

Advantages:

  • Functional Group Tolerance : Carboxyl, cyano, and carbonyl groups remain intact during reduction.

  • Solvent Stability : HMPA stabilizes reactive intermediates, preventing premature decomposition.

Comparative Analysis of Methodologies

Parameter Michael Addition–Hydrogenation Cyanoborohydride Reduction
Starting Material1,12-DiaminododecaneAlkyl sulfonates/halides
Reaction Steps21
Total Yield68–70%79–81%
SelectivityHigh (avoids over-alkylation)Moderate (requires protection)
ScalabilitySuitable for industrial scaleLimited by HMPA toxicity

Key Insight : The Michael addition–hydrogenation route offers superior scalability and selectivity, while cyanoborohydride reductions excel in simplicity and functional group compatibility.

Emerging Techniques and Innovations

Leuckart-Wallach Reaction Adaptations

Recent studies explore adapting the Leuckart-Wallach reaction, traditionally used for N-alkylation, to synthesize tetraamines. By reacting formaldehyde with 1,12-diaminododecane under acidic conditions, researchers have generated intermediate aminals that are subsequently reduced to tetraamines.

Experimental Conditions:

  • Reagents : Formic acid (excess), 1,12-diaminododecane, formaldehyde (4 equiv).

  • Temperature : 100°C, 12 hours.

  • Yield : 65–70% (preliminary trials).

Challenges:

  • Byproduct Formation : Over-reduction can produce tertiary amines, necessitating precise pH control.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Industrial protocols favor continuous hydrogenation over batch processes for this compound synthesis. Key parameters include:

  • Pressure : 50–100 bar H₂ to accelerate nitrile reduction.

  • Catalyst Loading : 5–10 wt% Raney nickel relative to substrate.

  • Ammonia Co-feed : A 5:1 ammonia:substrate ratio suppresses catalyst deactivation.

Analytical Characterization

Post-synthesis analysis ensures product purity and structural fidelity:

  • ¹H NMR : δ 1.25–1.45 ppm (m, 16H, CH₂), 2.60–2.75 ppm (t, 8H, NH₂CH₂).

  • IR Spectroscopy : 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (NH₂ bend).

  • Mass Spectrometry : m/z 230.39 [M+H]⁺, consistent with C₁₂H₃₀N₄ .

Q & A

Q. What strategies address contradictions in protonation microconstants derived from NMR studies of polyamines?

  • Methodological Answer : Discrepancies arise from fitting numerous parameters (e.g., 16 variables for spermine) into limited experimental data. Mitigate this by: (i) Combining NMR with isothermal titration calorimetry (ITC) to cross-validate thermodynamic parameters. (ii) Applying Bayesian statistical frameworks to account for experimental uncertainty .

Q. How can computational models predict the environmental fate of this compound degradation products?

  • Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian) to simulate oxidation pathways, referencing studies on dodecane aerosol formation. For experimental validation, employ high-resolution aerosol mass spectrometry (HR-AMS) to track secondary organic aerosols and gas-phase intermediates under controlled NOx conditions .

Methodological Considerations Table

Research FocusKey TechniquesChallenges & SolutionsReferences
Synthesis OptimizationTaguchi method, RSM, ANOVANon-linear parameter interactions; use software like Qualitek-4 for factorial design
Protonation AnalysisNMR/CEA, potentiometry, DFTOverfitting in CEA; integrate ITC for validation
Structural ElucidationX-ray crystallography, bond topologyCrystal quality; optimize supersaturation ratios
Environmental ImpactHR-AMS, computational modelingComplex degradation pathways; validate with kinetic studies

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